Acetylleucine

Description

Used for treating vestibular-related imbalance and vertigo.

ACETYLLEUCINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

used for treating vestibular-related imbalance and vertigo

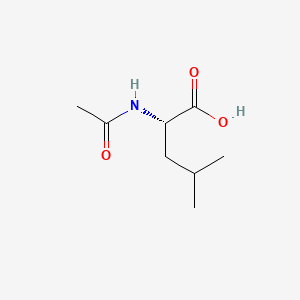

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859594 | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-15-0, 1188-21-2 | |

| Record name | Acetyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylleucine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-DL-leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of N-acetyl-DL-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-leucine, a derivative of the essential amino acid leucine, has a multifaceted history spanning over half a century. Initially commercialized in France in 1957 for the treatment of vertigo, it has recently garnered renewed and significant interest from the scientific community for its therapeutic potential in a range of neurological disorders. This technical guide provides an in-depth exploration of the history, discovery, and scientific evolution of N-acetyl-DL-leucine, with a particular focus on the distinct properties of its stereoisomers. We delve into the seminal synthesis protocols, key experimental methodologies that have defined its characterization, and the current understanding of its mechanisms of action, including its influence on critical signaling pathways. Quantitative data from pivotal preclinical and clinical studies are presented in a structured format to facilitate comparative analysis. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing molecule.

Introduction: A Renewed Focus on a Historic Molecule

N-acetyl-DL-leucine was first introduced as an over-the-counter medication in France under the trade name Tanganil® for the management of acute vertigo.[1][2] For decades, its use was primarily confined to this indication, with a limited understanding of its precise mechanism of action. However, recent scientific investigations have unveiled a surprising therapeutic potential for this compound and, more specifically, its L-enantiomer, N-acetyl-L-leucine, in various neurological and neurodegenerative diseases. This has led to a resurgence in research aimed at elucidating its pharmacological properties and therapeutic applications.

A critical turning point in the understanding of this compound was the recognition of the differential activities of its stereoisomers. N-acetyl-DL-leucine is a racemic mixture, meaning it contains equal parts of N-acetyl-L-leucine and N-acetyl-D-leucine.[1] Extensive research has now established that N-acetyl-L-leucine is the pharmacologically active enantiomer, while the D-enantiomer is largely considered inactive or may possess different biological effects.[3] This discovery has profound implications for drug development, shifting the focus towards the therapeutic application of the purified L-enantiomer.

The Genesis of N-acetyl-leucine: Early Synthesis

The initial synthesis of acetylated amino acids was part of a broader effort in the mid-20th century to modify these fundamental biological molecules to enhance their pharmacokinetic properties.

Synthesis of N-acetyl-L-leucine (DeWitt and Ingersoll, 1951)

Synthesis of N-acetyl-DL-leucine (Racemic Mixture)

The synthesis of the racemic mixture, N-acetyl-DL-leucine, typically starts with L-leucine, which undergoes a racemization step prior to acetylation. This process ensures an equal mixture of the D and L enantiomers in the final product.

Experimental Protocol: Synthesis of N-acetyl-DL-leucine

This protocol is adapted from a patented method for the preparation of N-acetyl-DL-leucine.[5]

-

Dissolution and Racemization:

-

Dissolve 100g of L-leucine in 1000-1200mL of 2N NaOH with heating.

-

Add 1-3mL of salicylaldehyde as a catalyst for racemization.

-

Maintain the temperature at 95°C for approximately 3 hours, monitoring the optical rotation of the solution until it approaches zero, indicating successful racemization.

-

-

Acetylation:

-

Cool the reaction mixture to 5°C in an ice bath.

-

Slowly add 80mL of acetic anhydride dropwise while maintaining the low temperature.

-

Allow the reaction to proceed for 30 minutes after the addition of acetic anhydride is complete.

-

-

Purification:

-

Increase the temperature to 60°C.

-

Add an appropriate amount of activated carbon to decolorize the solution.

-

Adjust the pH of the solution to 2.5-3.0 with hydrochloric acid (HCl).

-

Cool the solution to 4°C to induce crystallization.

-

Collect the N-acetyl-DL-leucine crystals by suction filtration and dry the product.[5]

-

Pharmacological Distinction of Enantiomers: Key Experimental Findings

A pivotal area of research has been the comparative analysis of the pharmacokinetic and pharmacodynamic properties of the N-acetyl-leucine enantiomers. These studies have consistently highlighted the superior therapeutic activity of the L-enantiomer.

Pharmacokinetic Profile in Mice

Studies in mice have revealed significant differences in the plasma concentrations of the D- and L-enantiomers following oral administration of the racemic mixture.

| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine | Reference |

| Cmax (ng/mL) | 86,100 | 341 | [6] |

| AUC (h*ng/mL) | 75,800 | 2,560 | [6] |

| Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Plasma Following Oral Administration of N-acetyl-DL-leucine (100 mg/kg). |

These findings indicate a much greater systemic exposure to the D-enantiomer compared to the L-enantiomer when the racemate is administered.[6] This is attributed to potential inhibition of the L-enantiomer's uptake by the D-enantiomer and first-pass metabolism of the L-enantiomer.[6]

Experimental Protocol: Pharmacokinetic Analysis in Mice

This protocol is based on methodologies described in pharmacokinetic studies of N-acetyl-leucine enantiomers.[6][7]

-

Animal Model and Dosing:

-

Male BALB/c mice are used for the study.

-

Administer N-acetyl-DL-leucine or purified N-acetyl-L-leucine orally via gavage at a specified dose (e.g., 100 mg/kg).

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration via venipuncture.

-

Separate plasma by centrifugation.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using a non-compartmental model.[7]

-

Efficacy in a Cellular Model of Niemann-Pick Disease Type C

In vitro studies using a cellular model of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, have demonstrated the superior efficacy of N-acetyl-L-leucine in correcting disease-related phenotypes.

| Compound | Concentration | % Reduction in Relative Lysosomal Volume (Mean ± SEM) | Statistical Significance (p-value) | Reference |

| N-acetyl-L-leucine | 1 mM | 25.3 ± 3.5 | < 0.001 | [9] |

| N-acetyl-DL-leucine | 1 mM | 18.9 ± 4.2 | < 0.01 | [9] |

| N-acetyl-D-leucine | 1 mM | 8.7 ± 5.1 | Not Significant | [9] |

| Table 2: Comparative Efficacy of N-acetyl-leucine and its Enantiomers in Reducing Lysosomal Volume in NPC1-/- Chinese Hamster Ovary Cells. |

These results clearly indicate that N-acetyl-L-leucine is the most effective enantiomer in reducing the expanded lysosomal volume characteristic of NPC cells.[9]

Experimental Protocol: Lysosomal Volume Quantification with LysoTracker

This protocol describes a general method for staining and quantifying lysosomal volume using LysoTracker dyes.[9]

-

Cell Culture and Treatment:

-

Culture NPC1-/- Chinese Hamster Ovary cells in appropriate media.

-

Treat cells with 1 mM of N-acetyl-DL-leucine, N-acetyl-D-leucine, or N-acetyl-L-leucine for a specified duration.

-

-

Staining:

-

Incubate the treated cells with a LysoTracker dye (e.g., LysoTracker Red DND-99) at a working concentration of 50-75 nM in pre-warmed media for 30-120 minutes at 37°C, protected from light.

-

-

Imaging:

-

Acquire fluorescent images of the stained cells using a fluorescence microscope.

-

-

Quantification and Analysis:

-

Use image analysis software to quantify the total fluorescent area per cell, which corresponds to the relative lysosomal volume.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

-

Unraveling the Mechanism of Action: A Multi-faceted Approach

The renewed interest in N-acetyl-DL-leucine has spurred research into its underlying mechanisms of action. Current evidence suggests that its therapeutic effects are mediated through multiple pathways.

Modulation of Autophagy and mTORC1 Signaling

One of the key proposed mechanisms of N-acetyl-L-leucine is its ability to modulate autophagy, the cellular process for degrading and recycling damaged components.[10] Leucine and its metabolite, acetyl-coenzyme A (AcCoA), are known to regulate the mechanistic target of rapamycin complex 1 (mTORC1), a central inhibitor of autophagy.[11][12] It is hypothesized that N-acetyl-L-leucine may influence this pathway, leading to an enhancement of autophagy.[10] This is particularly relevant in neurodegenerative diseases where the accumulation of misfolded proteins is a common pathology.

Figure 1: Proposed influence of N-acetyl-L-leucine on the mTORC1 and autophagy pathway.

Reduction of Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. Studies have shown that N-acetyl-L-leucine can attenuate neuroinflammation. In a mouse model of traumatic brain injury, N-acetyl-L-leucine treatment led to a reduction in the expression of pro-inflammatory markers.[13][14]

Experimental Protocol: Assessment of Neuroinflammation

This protocol provides a general workflow for assessing neuroinflammation in a mouse model of neurological injury.[14]

-

Animal Model and Treatment:

-

Induce a neurological injury (e.g., controlled cortical impact) in mice.

-

Administer N-acetyl-L-leucine or a vehicle control orally.

-

-

Tissue Collection and Preparation:

-

At a specified time point post-injury, euthanize the animals and harvest the brain tissue.

-

Process the tissue for either RNA extraction (for gene expression analysis) or immunohistochemistry.

-

-

Analysis:

-

Quantitative PCR (qPCR): Measure the mRNA levels of pro-inflammatory markers such as iNOS, NLRP3, IL-1β, and TNF.[14]

-

Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) to assess the inflammatory response at the cellular level.

-

Historical Context: The Vertigo Connection

The initial application of N-acetyl-DL-leucine for vertigo was based on early preclinical studies. A 1957 study by Leau and Ducrot described an experimental model of vertigo in mice induced by rapid rotation.[15] They reported that N-acetyl-DL-leucine was effective in reducing the duration of the vertigo-like behavior in this model.[15] While quantitative data from these early studies are scarce in modern databases, they laid the groundwork for the clinical use of the compound. Later studies in animal models of unilateral labyrinthectomy (a procedure that induces vestibular imbalance) showed that N-acetyl-DL-leucine, and specifically the L-enantiomer, accelerated postural compensation.[16][17]

Figure 2: Workflow of the early experimental model of vertigo in mice.

Clinical Investigations: From Vertigo to Neurodegeneration

While N-acetyl-DL-leucine has a long history of use for vertigo, recent clinical trials have focused on the efficacy of N-acetyl-L-leucine in treating rare neurodegenerative diseases.

Niemann-Pick Disease Type C (NPC)

Multiple clinical studies have demonstrated the therapeutic benefit of N-acetyl-L-leucine in patients with NPC. A randomized, double-blind, placebo-controlled crossover trial showed that treatment with N-acetyl-L-leucine for 12 weeks resulted in a statistically significant improvement in neurological status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).[7][18]

| Study Phase | Number of Patients | Treatment Duration | Primary Endpoint | Key Finding | Reference |

| Phase II | 33 | 6 weeks | Clinical Impression of Change in Severity (CI-CS) | Statistically significant improvement in symptoms, functioning, and quality of life. | [11][16] |

| Phase III | 60 | 12 weeks (crossover) | Change in SARA score | Mean change of -1.97 with NALL vs. -0.60 with placebo (p<0.001). | [7][18] |

| Table 3: Summary of Clinical Trial Data for N-acetyl-L-leucine in Niemann-Pick Disease Type C. |

Cerebellar Ataxia

The potential of N-acetyl-DL-leucine to treat cerebellar ataxia has also been investigated. An early case series reported significant improvements in ataxic symptoms in patients with degenerative cerebellar ataxia.[1] However, a subsequent randomized, placebo-controlled crossover trial in a broader population of patients with cerebellar ataxia of different etiologies did not find a significant treatment benefit of acetyl-DL-leucine compared to placebo. These contrasting findings suggest that the efficacy may be dependent on the specific type of ataxia and highlight the need for further research in well-defined patient populations.

Conclusion and Future Directions

The journey of N-acetyl-DL-leucine from a symptomatic treatment for vertigo to a promising therapeutic for rare neurodegenerative diseases is a compelling example of drug repurposing and the importance of stereospecific pharmacology. The identification of N-acetyl-L-leucine as the active enantiomer has been a critical breakthrough, paving the way for more targeted and effective therapeutic strategies.

The mechanisms of action, while not fully elucidated, appear to involve fundamental cellular processes such as autophagy and the mitigation of neuroinflammation. Future research should continue to unravel these complex pathways to better understand the full therapeutic potential of N-acetyl-L-leucine. Further clinical trials in well-defined patient populations are warranted to confirm its efficacy in various neurological disorders. The continued exploration of this historic molecule holds significant promise for the development of novel treatments for patients with debilitating neurological conditions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Full text of "A Treatise on the law of real property as applied between vendor and purchaser in modern conveyancing, or, Estates in fee and their transfer by deed" [archive.org]

- 4. benchchem.com [benchchem.com]

- 5. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]

- 16. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of N-acetyl-L-leucine for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-L-leucine, a compound of increasing interest in neuroprotective and metabolic research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the compound's cellular mechanism of action.

Introduction

N-acetyl-L-leucine, the N-acetylated derivative of the essential amino acid L-leucine, has emerged as a promising therapeutic agent for a variety of neurological disorders.[1] Its enhanced cell permeability compared to L-leucine allows for effective delivery to target tissues, including the central nervous system.[2] In research settings, a reliable supply of highly pure N-acetyl-L-leucine is crucial for obtaining accurate and reproducible experimental results. This guide details a standard laboratory-scale synthesis and purification procedure.

Synthesis of N-acetyl-L-leucine

The most common and straightforward method for the synthesis of N-acetyl-L-leucine is the acetylation of L-leucine using acetic anhydride in an alkaline aqueous medium. The basic conditions deprotonate the amino group of L-leucine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of acetic anhydride.

Experimental Protocol: Acetylation of L-leucine

This protocol is adapted from established chemical literature and provides a reliable method for producing N-acetyl-L-leucine.[3][4]

Materials:

-

L-leucine

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Activated carbon (optional)

-

Standard laboratory glassware (beaker, Erlenmeyer flask, stir bar, etc.)

-

Magnetic stirrer with heating

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of L-leucine: In a beaker, dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) with stirring. Gentle heating may be applied to facilitate dissolution.

-

Acetylation: Cool the solution in an ice bath to between 0 and 5 °C. While maintaining the low temperature and vigorous stirring, slowly add acetic anhydride dropwise to the solution. The molar ratio of acetic anhydride to L-leucine is a critical parameter, with ratios of 1.5:1 to 3:1 being commonly reported.[4]

-

Reaction Monitoring: After the addition of acetic anhydride is complete, allow the reaction to stir for an additional 1-2 hours while maintaining the cold temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in an ice bath as the neutralization reaction is exothermic. The N-acetyl-L-leucine will precipitate out of the solution as a white solid.

-

Isolation of Crude Product: Collect the precipitated crude N-acetyl-L-leucine by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

Purification of N-acetyl-L-leucine

Recrystallization is the primary method for the purification of N-acetyl-L-leucine, effectively removing unreacted starting materials and byproducts.

Experimental Protocol: Recrystallization

Materials:

-

Crude N-acetyl-L-leucine

-

Deionized water or aqueous methanol

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Condenser (optional)

Procedure:

-

Dissolution: Transfer the crude N-acetyl-L-leucine to an Erlenmeyer flask and add a minimal amount of hot deionized water or a hot aqueous methanol solution (e.g., 33% methanol in water) to dissolve the solid completely.[3] If colored impurities are present, a small amount of activated carbon can be added to the hot solution, which is then hot-filtered to remove the carbon.

-

Crystallization: Allow the solution to cool slowly to room temperature. The N-acetyl-L-leucine will begin to crystallize. For maximum yield, the flask can then be placed in an ice bath or refrigerator for several hours to promote further crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified N-acetyl-L-leucine crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes key quantitative data for the synthesis and characterization of N-acetyl-L-leucine.

| Parameter | Value | Reference(s) |

| Synthesis | ||

| Typical Yield | 65-85% | [4] |

| Molar Ratio (Acetic Anhydride:L-leucine) | 1.5:1 to 3:1 | [4] |

| Reaction Temperature | 0-5 °C | [3] |

| Characterization | ||

| Melting Point | 185-187 °C | [5] |

| ¹H NMR (DMSO-d₆, δ in ppm) | [6] | |

| ~12.4 (s, 1H, COOH) | ||

| ~8.05 (d, 1H, NH) | ||

| ~4.21 (m, 1H, α-CH) | ||

| ~1.84 (s, 3H, COCH₃) | ||

| ~1.63-1.48 (m, 3H, β-CH₂ and γ-CH) | ||

| ~0.89-0.84 (dd, 6H, δ-CH₃) | ||

| IR (KBr, cm⁻¹) | [1] | |

| ~3300 (N-H stretch) | ||

| ~2960 (C-H stretch) | ||

| ~1710 (C=O stretch, acid) | ||

| ~1620 (C=O stretch, amide I) | ||

| ~1550 (N-H bend, amide II) |

Mechanism of Action and Experimental Workflow

N-acetyl-L-leucine is understood to function as a prodrug of L-leucine. Its acetylation allows it to be transported into cells via monocarboxylate transporters (MCTs), bypassing the typically saturated L-type amino acid transporters (LATs) used by L-leucine.[2] Once inside the cell, it is deacetylated to L-leucine, which can then influence various metabolic pathways. One key mechanism involves the enhancement of Transcription Factor EB (TFEB) signaling. TFEB is a master regulator of lysosomal biogenesis and autophagy.[7]

Below is a diagram illustrating the proposed cellular uptake and mechanism of action of N-acetyl-L-leucine.

Caption: Cellular uptake and mechanism of N-acetyl-L-leucine.

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-acetyl-L-leucine.

Caption: Synthesis and purification workflow for N-acetyl-L-leucine.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. N-Acetyl-L-leucine(1188-21-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Acetylleucine: A Technical Guide to its Modulation of Neuronal Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine, an acetylated derivative of the essential amino acid L-leucine, has garnered significant attention for its therapeutic potential in a range of neurological disorders, most notably in the treatment of vertigo and cerebellar ataxia.[1][2][3][4] Its efficacy is believed to stem from a primary mechanism of action: the modulation and stabilization of neuronal membrane potential. This technical guide provides an in-depth exploration of the core mechanisms by which acetylleucine exerts its effects on neuronal excitability, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism: Normalization of Neuronal Membrane Potential

The principal role of acetylleucine in the central nervous system is the stabilization of neuronal membranes, particularly within the vestibular nuclei.[1][2][3][4] In pathological states characterized by neuronal hyperexcitability or hypoactivity, acetylleucine acts to restore the resting membrane potential of affected neurons to a physiological range.

Electrophysiological studies on medial vestibular nucleus (MVN) neurons have demonstrated that acetylleucine selectively targets neurons with aberrant membrane potentials.[1][3] It has been shown to repolarize depolarized neurons and depolarize hyperpolarized neurons, effectively bringing their membrane potential towards a mean value of -65 to -60 mV.[1][3][4] This normalizing effect is crucial in conditions like vertigo, where an imbalance in the firing rates of vestibular neurons is a key pathophysiological feature.[1]

Quantitative Data on Acetylleucine's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the impact of acetylleucine on neuronal function and related physiological outcomes.

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Postural Imbalance Score | Rat (unilateral labyrinthectomy) | N-acetyl-L-leucine (i.v.) | Dose-dependent reduction in postural imbalance. Significant improvement at 60 mg/kg. | [5][6] |

| 3.75 mg/kg | No significant reduction in postural imbalance score. | [5][6] | ||

| 15 mg/kg | No significant reduction in postural imbalance score. | [5][6] | ||

| 60 mg/kg | Significant reduction in postural imbalance score (p < 0.004). | [5][6] |

| Transporter | Enantiomer | Kinetic Parameter | Value | Reference |

| MCT1 | N-acetyl-L-leucine | K_m | 3.0 mM | [7] |

| IC_50 | 15 mM | [7] | ||

| N-acetyl-D-leucine | K_m | 1.0 mM | [7] | |

| IC_50 | 11 mM | [7] | ||

| OAT1 | N-acetyl-L-leucine | K_m | 11 mM | [8] |

| OAT3 | N-acetyl-L-leucine | K_m | 8 mM | [8] |

Signaling Pathways and Molecular Interactions

The precise molecular mechanism by which acetylleucine stabilizes neuronal membranes is multifaceted. It is proposed to involve direct interactions with membrane phospholipids, modulation of ion channel activity, and influences on cellular homeostasis.

Cellular Uptake and Metabolism

N-acetyl-L-leucine is transported into neuronal cells via monocarboxylate transporter 1 (MCT1) and organic anion transporters 1 and 3 (OAT1 and OAT3).[7][8][9] Once inside the cell, it can be metabolized to L-leucine. This transport mechanism is a key differentiator from L-leucine, which primarily uses the L-type amino acid transporter (LAT1).[7]

Cellular uptake and metabolism of acetylleucine.

Modulation of Neuronal Excitability

The primary therapeutic effect of acetylleucine is the stabilization of the neuronal membrane potential. This is particularly relevant in the medial vestibular nucleus (MVN), where imbalances in neuronal activity contribute to vertigo.

Normalization of aberrant neuronal membrane potential by acetylleucine.

Secondary Mechanisms

Beyond its direct effects on membrane potential, acetylleucine is also reported to influence other cellular processes that contribute to its neuroprotective effects:

-

Calcium Homeostasis: Acetylleucine may help regulate intracellular calcium levels, preventing the detrimental effects of calcium overload.

-

Mitochondrial Function: It may enhance mitochondrial function and energy production.

-

Autophagy: Acetylleucine can modulate autophagy through the mTORC1 pathway, a critical cellular process for clearing damaged components.[10]

Acetylleucine's modulation of the mTORC1-autophagy pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of acetylleucine.

Intracellular Recording from Medial Vestibular Nucleus (MVN) Neurons

Objective: To measure the effect of acetylleucine on the resting membrane potential and firing properties of MVN neurons.

Materials:

-

Guinea pig brainstem slices containing the MVN.

-

Artificial cerebrospinal fluid (aCSF) of appropriate composition.

-

Glass microelectrodes (1.5 mm outer diameter) filled with 3 M potassium acetate.

-

Intracellular recording amplifier.

-

Data acquisition system.

-

Acetyl-DL-leucine solution.

Procedure:

-

Slice Preparation: Prepare 400-µm-thick coronal slices of the guinea pig brainstem containing the MVN using a vibratome. Maintain slices in oxygenated aCSF.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.

-

Neuron Identification: Identify MVN neurons under a microscope.

-

Intracellular Recording:

-

Carefully advance a glass microelectrode towards an MVN neuron.

-

Establish a stable intracellular recording by penetrating the neuronal membrane.

-

Record the resting membrane potential and spontaneous firing activity for a baseline period.

-

-

Acetylleucine Application:

-

Bath-apply a known concentration of acetyl-DL-leucine to the recording chamber.

-

Continuously record the membrane potential and firing activity during and after drug application.

-

-

Data Analysis:

-

Measure the resting membrane potential before, during, and after acetylleucine application.

-

Analyze changes in firing rate and pattern.

-

Compare the effects on neurons with different initial resting membrane potentials (hyperpolarized vs. depolarized).

-

Unilateral Labyrinthectomy and Behavioral Testing in Rodents

Objective: To assess the in vivo efficacy of acetylleucine in a model of vestibular dysfunction.

Materials:

-

Adult rats or guinea pigs.

-

Surgical instruments for unilateral labyrinthectomy.

-

Acetylleucine solution for injection.

-

Behavioral testing apparatus (e.g., open field, rotating rod).

Procedure:

-

Unilateral Labyrinthectomy (UL):

-

Anesthetize the animal.

-

Surgically access the inner ear and perform a unilateral labyrinthectomy to induce a vestibular lesion.

-

-

Post-operative Care and Treatment:

-

Provide appropriate post-operative care.

-

Administer acetylleucine or vehicle control (e.g., saline) at specified doses and time points (e.g., intravenously or intraperitoneally).

-

-

Behavioral Assessment:

-

At various time points post-UL, assess vestibular function using a battery of behavioral tests.

-

Postural Imbalance Score: Quantify the degree of head tilt, trunk curvature, and postural instability.

-

Locomotor Activity: Measure spontaneous activity in an open field.

-

Motor Coordination: Evaluate performance on a rotarod.

-

-

Data Analysis:

-

Compare the behavioral scores between the acetylleucine-treated and control groups over time.

-

Analyze the dose-response relationship for acetylleucine's effects.

-

Transporter Uptake Assay

Objective: To determine the kinetics of acetylleucine transport by specific transporters (e.g., MCT1, OAT1, OAT3).

Materials:

-

Cell line overexpressing the transporter of interest (e.g., HEK293-MCT1).

-

Radiolabeled N-acetyl-L-leucine or a suitable probe substrate.

-

Assay buffer.

-

Known inhibitors of the transporter (for validation).

-

Scintillation counter or appropriate detection system.

Procedure:

-

Cell Culture: Culture the transporter-expressing cells to confluence in appropriate multi-well plates.

-

Uptake Experiment:

-

Wash the cells with assay buffer.

-

Incubate the cells with varying concentrations of radiolabeled N-acetyl-L-leucine for a defined period (e.g., 1-5 minutes).

-

To determine inhibitor kinetics, co-incubate with a known substrate and varying concentrations of acetylleucine.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Measure the amount of radiolabeled compound in the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of uptake at each concentration.

-

Determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for substrate kinetics.

-

Calculate the half-maximal inhibitory concentration (IC_50) for inhibition kinetics.

-

Experimental Workflow for Assessing Neuronal Membrane Potential Modulation

Workflow for electrophysiological recording of acetylleucine's effects.

Conclusion

N-acetyl-L-leucine's primary mechanism of action revolves around its ability to normalize the membrane potential of neurons that have become either hyperpolarized or depolarized. This stabilizing effect, particularly evident in the vestibular system, underpins its therapeutic efficacy in treating conditions like vertigo. Its unique cellular uptake mechanism via MCT1, OAT1, and OAT3, and its subsequent influence on intracellular pathways related to calcium homeostasis, mitochondrial function, and autophagy, further contribute to its neuroprotective profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising therapeutic agent. A deeper understanding of these core mechanisms will be instrumental in the development of novel treatments for a broader range of neurological disorders.

References

- 1. In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]

- 7. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cellular and Molecular Targets of Acetylleucine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine and its dextrorotatory counterpart, N-acetyl-D-leucine, are the two enantiomers of the acetylated form of the essential amino acid leucine. While structurally similar, this stereoisomeric difference profoundly impacts their biological activity and therapeutic potential. Emerging research has identified N-acetyl-L-leucine as the pharmacologically active enantiomer, demonstrating therapeutic promise in a range of neurological disorders, including Niemann-Pick disease type C (NPC), cerebellar ataxia, and traumatic brain injury. This technical guide provides a comprehensive overview of the current understanding of the cellular and molecular targets of acetylleucine enantiomers, with a focus on N-acetyl-L-leucine. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuropharmacology and related disciplines.

Data Presentation: Quantitative Analysis of Acetylleucine Enantiomer Interactions

The following tables summarize the key quantitative data from comparative studies of N-acetyl-L-leucine and N-acetyl-D-leucine, focusing on their interactions with identified molecular targets.

| Table 1: Pharmacokinetic Parameters of N-acetylleucine Enantiomers in Mice | |||

| Parameter | N-acetyl-L-leucine (from Racemate) | N-acetyl-D-leucine (from Racemate) | Purified N-acetyl-L-leucine |

| Cmax (µg/mL) | ~20 | ~100 | ~50 |

| AUC (µg·h/mL) | ~30 | ~250 | ~80 |

| T½ (hours) | ~1.0 | ~1.2 | ~1.0 |

| Metabolism | Rapidly deacetylated to L-leucine | Not significantly metabolized | Rapidly deacetylated to L-leucine |

Data compiled from studies on the oral administration of N-acetyl-DL-leucine in mice.[1][2]

| Table 2: Kinetic Parameters of Acetylleucine Enantiomers with Membrane Transporters | ||||

| Transporter | Enantiomer | Parameter | Value (mM) | Reference |

| MCT1 | N-acetyl-L-leucine | Km | 3.0 | [3][4] |

| IC50 | 15 | [3][4] | ||

| N-acetyl-D-leucine | Km | 1.0 | [3][4] | |

| IC50 | 11 | [3][4] | ||

| OAT1 | N-acetyl-L-leucine | Km | ~10 | [5][6][7] |

| IC50 | 6.2 | [4] | ||

| OAT3 | N-acetyl-L-leucine | Km | ~10 | [5][6][7] |

| IC50 | 0.70 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the cellular and molecular targets of acetylleucine enantiomers.

Membrane Transporter Kinetic Assays (MCT1, OAT1, OAT3)

Objective: To determine the kinetic parameters (Km and IC50) of N-acetyl-L-leucine and N-acetyl-D-leucine for the monocarboxylate transporter 1 (MCT1) and organic anion transporters 1 and 3 (OAT1 and OAT3).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells are engineered to overexpress the specific transporter of interest (MCT1, OAT1, or OAT3). Control cells (mock-transfected) are also maintained.

-

Uptake Assay:

-

Cells are seeded in 96-well plates and grown to confluency.

-

On the day of the assay, the growth medium is replaced with a transport buffer.

-

A range of concentrations of radiolabeled or unlabeled N-acetyl-L-leucine or N-acetyl-D-leucine is added to the wells.

-

The uptake is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped by rapidly washing the cells with ice-cold buffer.

-

The intracellular concentration of the compound is quantified using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS (for unlabeled compounds).

-

-

Inhibition Assay:

-

A fixed concentration of a known radiolabeled substrate for the transporter is used.

-

Increasing concentrations of unlabeled N-acetyl-L-leucine or N-acetyl-D-leucine are added to compete with the radiolabeled substrate.

-

The assay proceeds as described for the uptake assay.

-

-

Data Analysis:

-

Km and Vmax: The initial rates of uptake at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum transport velocity (Vmax).[4]

-

IC50: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate is determined by non-linear regression analysis of the competition data.

-

In Vitro Autophagy Flux Assay

Objective: To quantify the effect of N-acetyl-L-leucine on autophagy flux in a neuronal cell line.

Methodology:

-

Cell Line: The human neuroblastoma cell line SH-SY5Y is commonly used.[8][9][10][11] These cells can be stably transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter construct.

-

Treatment:

-

Cells are seeded in glass-bottom dishes or 96-well imaging plates.

-

Cells are treated with various concentrations of N-acetyl-L-leucine (e.g., 10 µM, 50 µM, 100 µM) for a specified duration (e.g., 24 hours).[8]

-

Positive (e.g., rapamycin) and negative (e.g., bafilomycin A1) controls for autophagy modulation are included.[8]

-

-

Imaging and Quantification:

-

Live or fixed cells are imaged using a fluorescence microscope.

-

The number of green (autophagosomes) and red (autolysosomes) puncta per cell is quantified.

-

An increase in the ratio of red to green puncta indicates an enhancement of autophagy flux.

-

Lysosomal Volume Assay in NPC1-/- Cells

Objective: To quantify the effect of acetylleucine enantiomers on the enlarged lysosomal volume characteristic of Niemann-Pick disease type C (NPC).

Methodology:

-

Cell Line: NPC1-deficient Chinese hamster ovary (CHO) cells (NPC1-/-) or fibroblasts from NPC patients are used as a cellular model of the disease.[12]

-

Treatment: Cells are treated with N-acetyl-DL-leucine, N-acetyl-L-leucine, or N-acetyl-D-leucine at a specific concentration (e.g., 1 mM) for a defined period.

-

Staining: The cells are stained with LysoTracker, a fluorescent dye that accumulates in acidic organelles like lysosomes.[13][14][15][16]

-

Imaging and Analysis:

-

Fluorescence microscopy is used to capture images of the stained cells.

-

Image analysis software is used to quantify the total fluorescent area per cell, which corresponds to the relative lysosomal volume.

-

Assessment of Neuroinflammation

Objective: To evaluate the effect of N-acetyl-L-leucine on neuroinflammatory markers.

Methodology:

-

In Vivo Model: A model of traumatic brain injury (TBI) in mice is often used.[17][18][19]

-

Treatment: Mice are orally administered N-acetyl-L-leucine or a vehicle control.

-

Tissue Analysis:

-

At specific time points post-injury, brain tissue (e.g., cortex) is collected.

-

Western Blotting: The expression levels of neuroinflammatory markers such as cleaved caspase-3 and α-fodrin breakdown products are quantified.[19]

-

Immunohistochemistry/Immunofluorescence: Staining of brain sections for markers of apoptosis (e.g., TUNEL assay) and microglial activation can be performed.[17]

-

mTOR Signaling Pathway Analysis

Objective: To investigate the effect of acetylleucine enantiomers on the mTOR signaling pathway.

Methodology:

-

Cell Culture: Various cell lines, including neuronal cells, can be used.

-

Treatment: Cells are treated with N-acetyl-L-leucine or N-acetyl-D-leucine for a specified time.

-

Western Blot Analysis:

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of Acetylleucine Enantiomers

N-acetyl-L-leucine is primarily transported into cells via the monocarboxylate transporter 1 (MCT1) and the organic anion transporters 1 and 3 (OAT1 and OAT3).[4] This transport mechanism is a key differentiator from its parent amino acid, L-leucine, which is taken up by the L-type amino acid transporter (LAT1).[4] Once inside the cell, N-acetyl-L-leucine is deacetylated to L-leucine. The D-enantiomer, N-acetyl-D-leucine, is also a substrate for MCT1 but is not significantly metabolized.[3][4]

Caption: Cellular uptake and metabolism of acetylleucine enantiomers.

Proposed Mechanism of N-acetyl-L-leucine in Modulating Autophagy

The therapeutic effects of N-acetyl-L-leucine are thought to be mediated, in part, through the regulation of autophagy. As a prodrug of L-leucine, its metabolism can influence the mTOR signaling pathway, a key regulator of autophagy. Inhibition of the mTORC1 complex leads to the activation of autophagy, a cellular process for clearing damaged organelles and protein aggregates.

Caption: Proposed mTOR-dependent autophagy regulation by N-acetyl-L-leucine.

Experimental Workflow for Investigating Acetylleucine Enantiomers

A logical workflow for the preclinical evaluation of acetylleucine enantiomers involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Caption: Preclinical experimental workflow for acetylleucine enantiomers.

Conclusion

The research landscape for acetylleucine enantiomers, particularly N-acetyl-L-leucine, is rapidly evolving. Current evidence strongly suggests that N-acetyl-L-leucine acts as a prodrug of L-leucine, with its unique transport mechanism via MCT1, OAT1, and OAT3 contributing to its therapeutic efficacy. The modulation of fundamental cellular processes, including autophagy, lysosomal function, and neuroinflammation, appears to be central to its neuroprotective effects. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the precise molecular mechanisms of action and the development of N-acetyl-L-leucine as a promising therapeutic agent for a range of neurological disorders. Future investigations should focus on elucidating the full spectrum of its molecular targets and further refining our understanding of the signaling pathways involved.

References

- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intrabio.com [intrabio.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patient-Derived Phenotypic High-Throughput Assay to Identify Small Molecules Restoring Lysosomal Function in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Leucine minimizes denervation-induced skeletal muscle atrophy of rats through akt/mtor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Acetylleucine on Lysosomal Function and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucine (acetylleucine) is an emerging therapeutic agent demonstrating significant promise in the treatment of lysosomal storage disorders (LSDs) and other neurodegenerative diseases.[1][2][3][4][5] Its mechanism of action, once considered enigmatic, is now understood to be multifaceted, centering on the modulation of lysosomal function and the autophagy pathway. This technical guide provides an in-depth review of the current understanding of acetylleucine's cellular and molecular effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. Evidence suggests that acetylleucine, by acting as a pro-drug for L-leucine, leverages specific transporters to enter cells where it initiates a cascade of events including the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[6][7] This leads to enhanced lysosomal function, restoration of autophagy flux, and improved cellular homeostasis. This document aims to be a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of acetylleucine.

Introduction

N-acetyl-L-leucine (NALL), the L-enantiomer of the racemic N-acetyl-DL-leucine, has a long history of use in Europe for the treatment of vertigo.[1] More recently, its neuroprotective properties have been identified, leading to investigations into its efficacy for rare neurodegenerative conditions, most notably Niemann-Pick disease type C (NPC), a lysosomal storage disorder.[1][2][3][4][8][9] The therapeutic benefits observed in preclinical models and clinical trials are rooted in its ability to correct fundamental cellular deficits in lysosomal function and autophagy.[8][10][11]

The core of acetylleucine's activity lies in its unique chemical structure. The acetylation of the amino acid L-leucine allows it to be recognized and transported into cells, including across the blood-brain barrier, by monocarboxylate transporters (MCTs).[6][7][12] Once intracellular, it is deacetylated, leading to a localized increase in L-leucine concentration. This transiently alters cellular signaling pathways, primarily impacting the mTOR and TFEB axes, which in turn govern lysosomal biogenesis and the autophagic clearance of cellular waste.[6][7]

Impact on Lysosomal Function

Acetylleucine has been shown to directly and indirectly ameliorate lysosomal dysfunction, a hallmark of LSDs. Its effects are most pronounced in the context of restoring lysosomal homeostasis and enhancing the clearance of accumulated substrates.

Restoration of Lysosomal Biogenesis and Function

A key mechanism through which acetylleucine enhances lysosomal function is by promoting the nuclear translocation of Transcription Factor EB (TFEB).[6][7] TFEB is a master regulator that drives the expression of a network of genes involved in lysosome biogenesis, autophagy, and lipid metabolism. In healthy cells, TFEB is phosphorylated by mTORC1 and retained in the cytoplasm. Under conditions of cellular stress or starvation, mTORC1 is inhibited, leading to TFEB dephosphorylation and its translocation to the nucleus.

N-acetyl-L-leucine has been demonstrated to rapidly and stereospecifically induce TFEB nuclear translocation.[6] This effect is critical, as L-leucine alone does not produce the same outcome.[7] The proposed mechanism involves a transient inhibition of mTOR, allowing for TFEB activation before acetylleucine is metabolized to L-leucine, which then can reactivate mTOR.[6] In disease-state cells where TFEB may already be aberrantly over-expressed in the nucleus as a compensatory mechanism, acetylleucine appears to normalize TFEB activity, restoring a more balanced cytoplasmic-to-nuclear ratio.[13] This activation of TFEB signaling leads to an increase in the production of lysosomal proteins, such as LAMP1, which is integral to maintaining lysosomal integrity, pH, and overall function.[7]

Quantitative Effects on Lysosomal Parameters

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of acetylleucine on lysosomal and related functional outcomes.

Table 1: Preclinical Efficacy of Acetylleucine in Niemann-Pick Type C (NPC) Models

| Parameter | Model System | Treatment | Dosage | Outcome | Reference |

| Ataxia Improvement | Npc1-/- mice | Acetyl-DL-leucine, Acetyl-L-leucine | Not specified | Significant improvement in ataxia | [2][3] |

| Disease Progression | Npc1-/- mice | Acetyl-DL-leucine, Acetyl-L-leucine (pre-symptomatic) | Not specified | Delayed disease progression, extended lifespan | [2][14] |

| Lifespan | Npc1-/- mice | Acetyl-L-leucine (pre-symptomatic) | Not specified | Significant extension of lifespan | [2] |

| Lysosomal Volume | NPC1-/- CHO cells, NPC patient fibroblasts | N-Acetyl-L-Leucine | Dose-dependent | Significant reduction in relative lysosomal volume (p<0.001 in patient fibroblasts) | [15] |

| TFEB Nuclear Translocation | HeLa cells | N-acetyl-L-leucine (Levacetylleucine) | 18-hour treatment | Concentration-dependent nuclear translocation (EC50 ≈ 225-276 µM) | [16] |

Table 2: Clinical Efficacy of N-Acetyl-L-Leucine in Niemann-Pick Disease Type C

| Parameter | Study Design | Treatment | Dosage | Outcome | Reference |

| Neurologic Status (SARA score) | Double-blind, placebo-controlled, crossover trial (60 patients) | N-acetyl-L-leucine (NALL) for 12 weeks | 2-4 g/day (weight-based) | Mean SARA score change from baseline: -1.97 (NALL) vs. -0.60 (placebo); p<0.001 | [8] |

| Disease Progression | Observational study (12 patients) | Acetyl-DL-leucine for 12 months | 5 g/day | Slowed rates of disease progression; stabilization or improvement in multiple neurological domains | [1][3] |

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This process is often impaired in neurodegenerative diseases, leading to the accumulation of toxic cellular debris. Acetylleucine has been shown to restore autophagy flux, contributing to its neuroprotective effects.

Restoration of Autophagy Flux

In conditions such as traumatic brain injury (TBI), autophagy flux is impaired. Treatment with N-acetyl-L-leucine has been shown to partially restore this flux, leading to reduced accumulation of autophagosomes and the autophagy substrate SQSTM1/p62.[10] This restoration of a key cellular clearance pathway is associated with attenuated cortical cell death and neuroinflammation.[10][17] The proposed mechanism for this enhanced autophagy is linked to the upstream effects of acetylleucine on the mTOR and TFEB signaling pathways. By activating TFEB, acetylleucine not only promotes lysosomal biogenesis but also the expression of autophagy-related genes, thus enhancing the cell's overall degradative capacity.[6][7]

Signaling Pathways: The mTOR-TFEB Axis

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Its active form, mTOR complex 1 (mTORC1), suppresses autophagy. Leucine, the metabolite of acetylleucine, is a potent activator of mTORC1. This presents a paradox, as mTORC1 activation would inhibit the very process that acetylleucine appears to promote.

Current models suggest a nuanced, dynamic regulation. The acetylated form of leucine may transiently inhibit mTORC1, allowing for the dephosphorylation and nuclear translocation of TFEB.[6] Following its intracellular deacetylation, the resulting L-leucine can then activate mTORC1.[6] This could represent a mechanism for re-establishing homeostasis after an initial stress response. Leucine itself, through its metabolite acetyl-coenzyme A (AcCoA), can activate mTORC1 by promoting the acetylation of the mTORC1 component raptor.[18][19][20][21][22][23] This complex interplay highlights the importance of the acetyl group in mediating the initial, therapeutically relevant effects of the drug. Some derivatives, like N-acetylleucine amide, have been shown to act as rapamycin-like reagents, directly inhibiting mTOR signaling.[24]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of acetylleucine on lysosomal function and autophagy.

Measurement of Lysosomal Volume and pH

Objective: To quantify changes in lysosomal volume and luminal pH following treatment with acetylleucine.

Protocol 1: Lysosomal Volume Assessment using LysoTracker Staining

-

Cell Culture: Plate cells (e.g., NPC1-/- CHO cells or patient-derived fibroblasts) in glass-bottom dishes suitable for microscopy. Culture overnight to allow for adherence.

-

Treatment: Treat cells with varying concentrations of N-acetyl-L-leucine or vehicle control for a specified duration (e.g., 24-48 hours).

-

Staining:

-

Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) in pre-warmed culture medium at a final concentration of 50-75 nM.

-

Remove the treatment medium, wash cells once with PBS, and incubate with the LysoTracker working solution for 30-60 minutes at 37°C.

-

(Optional) Co-stain with a nuclear dye like Hoechst 33342 to aid in cell segmentation.

-

-

Imaging:

-

Wash cells twice with PBS to remove excess dye. Add fresh, pre-warmed medium or a live-cell imaging solution.

-

Acquire images using a fluorescence microscope or a high-content imaging system. Capture multiple fields of view per condition.

-

-

Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells and identify LysoTracker-positive puncta (lysosomes).

-

Quantify the total area or volume of LysoTracker fluorescence per cell.

-

Normalize the lysosomal volume to the total cell area or cell count.

-

Perform statistical analysis to compare treated and control groups.

-

Protocol 2: Ratiometric Measurement of Lysosomal pH

-

Probe Loading:

-

Incubate cells (e.g., HEK293T, primary neurons) with a ratiometric pH-sensitive dye that accumulates in lysosomes, such as dextran-conjugated Oregon Green 488 and a pH-insensitive reference dye like Alexa Fluor 647-dextran.[25][26][27] A common method is to pulse-chase: incubate with the dyes for several hours (pulse) followed by a longer incubation in dye-free medium (chase) to ensure localization to lysosomes.

-

-

pH Calibration Curve Generation:

-

In a parallel set of dye-loaded cells, clamp the intracellular pH to known values.

-

Prepare a series of calibration buffers with pH values ranging from 4.0 to 7.5 (e.g., 140 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM glucose, buffered with MES for acidic pH and HEPES for neutral/alkaline pH).[25]

-

Add an ionophore cocktail (e.g., 10 µM nigericin and 10 µM monensin) to the calibration buffers to equilibrate the intracellular and extracellular pH.

-

Incubate cells with each calibration buffer for 5-10 minutes before imaging.

-

-

Imaging:

-

Acquire images of both experimental (acetylleucine-treated) and calibration samples using a fluorescence microscope equipped with the appropriate filter sets for both fluorophores.

-

For Oregon Green, ratiometric imaging often involves exciting at two different wavelengths (e.g., 440 nm and 488 nm) and measuring emission at ~520 nm.[25]

-

-

Analysis:

-

For the calibration samples, calculate the ratio of fluorescence intensities (e.g., 488 nm / 440 nm excitation) for individual lysosomes at each known pH.

-

Plot the fluorescence ratio against the buffer pH to generate a calibration curve. Fit the data to a sigmoidal function.

-

For the experimental samples, calculate the fluorescence ratio for each lysosome.

-

Interpolate the experimental ratios onto the calibration curve to determine the lysosomal pH.

-

Assessment of TFEB Nuclear Translocation

Objective: To quantify the movement of TFEB from the cytoplasm to the nucleus.

-

Cell Transfection:

-

Plate cells (e.g., HeLa) on glass-bottom dishes.

-

Transfect cells with a plasmid encoding a fluorescently-tagged TFEB (e.g., TFEB-EGFP) using a suitable transfection reagent.[16] Allow 24 hours for protein expression.

-

-

Treatment: Treat the TFEB-EGFP expressing cells with various concentrations of acetylleucine or vehicle control for the desired time (e.g., 18 hours).[16]

-

Staining:

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the nuclei with a DNA dye such as DAPI or NucSpot.[16]

-

-

Imaging: Acquire images using a confocal or high-resolution fluorescence microscope, capturing both the TFEB-EGFP and the nuclear stain channels.

-

Analysis:

-

Method A (Intensity Ratio): In your image analysis software, define regions of interest (ROIs) for the nucleus (using the DAPI/NucSpot signal) and the cytoplasm for each cell. Measure the mean fluorescence intensity of TFEB-EGFP in the nucleus and the cytoplasm. Calculate the nuclear-to-cytoplasmic intensity ratio. An increase in this ratio indicates nuclear translocation.

-

Method B (Colocalization): Quantify the colocalization between the TFEB-EGFP signal and the nuclear stain signal. Pearson's correlation coefficient is a common metric used for this purpose.[16]

-

Method C (Population Analysis): Score a large number of cells (~100-200 per condition) as either "cytoplasmic," "nuclear," or "intermediate" based on the predominant localization of the TFEB-EGFP signal. Calculate the percentage of cells with nuclear TFEB for each condition.

-

Measurement of Autophagy Flux

Objective: To determine the rate of autophagic degradation.

-

Cell Culture and Treatment: Plate cells and treat with acetylleucine as described previously.

-

Lysosomal Inhibition: For the last 2-4 hours of the acetylleucine treatment, add a lysosomal inhibitor to a subset of the wells. Common inhibitors include Bafilomycin A1 (100 nM) or a combination of E64d (10 µg/mL) and Pepstatin A (10 µg/mL). These agents block the degradation of cargo within the autolysosome.

-

Cell Lysis and Western Blotting:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3B and SQSTM1/p62. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Autophagy flux is measured by comparing the amount of the lipidated form of LC3 (LC3-II) in the presence and absence of the lysosomal inhibitor.

-

Quantify the band intensities for LC3-II and the housekeeping protein.

-

An increase in the accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a functional autophagy flux. Acetylleucine is expected to increase the difference between these two conditions, signifying an enhanced flux.

-

A decrease in the steady-state levels of SQSTM1/p62 (in the absence of inhibitors) also indicates increased autophagic clearance.

-

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ucc.ie [research.ucc.ie]

- 3. Acetyl-leucine slows disease progression in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. intrabio.com [intrabio.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nnpdf.org [nnpdf.org]

- 12. youtube.com [youtube.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A.: AGOSR [agosr.com]

- 20. Leucine regulates autophagy via acetylation of the mTORC1 component raptor [repository.cam.ac.uk]

- 21. Leucine regulates autophagy via acetylation of the mTORC1 component raptor. [repository.cam.ac.uk]

- 22. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. | Sigma-Aldrich [merckmillipore.com]

- 24. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Acetylleucine: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Modified Amino Acid

Introduction

N-acetyl-L-leucine (NALL), the L-enantiomer of the modified amino acid acetylleucine, has emerged as a promising neuroprotective agent with demonstrated therapeutic potential across a spectrum of neurological disorders.[1][2] Initially utilized for the symptomatic treatment of vertigo, recent preclinical and clinical investigations have unveiled its multifaceted mechanisms of action, highlighting its capacity to modulate fundamental cellular processes implicated in neurodegeneration. This technical guide provides a comprehensive overview of the neuroprotective properties of acetylleucine, designed for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Neuroprotective Mechanisms of Acetylleucine

The neuroprotective effects of acetylleucine are not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular mechanisms. These include the modulation of autophagy, reduction of neuroinflammation, stabilization of neuronal membranes, and enhancement of cellular metabolism.[2][3]

1. Modulation of Autophagy:

Acetylleucine has been shown to restore autophagy flux, the cell's intrinsic recycling system responsible for clearing damaged organelles and protein aggregates.[1][4] In the context of traumatic brain injury (TBI), NALL treatment has been observed to partially restore this crucial cellular process.[5][6] One proposed mechanism for this is the inhibition of the mTORC1 pathway, a key regulator of cell growth and autophagy.[7][8] By inhibiting mTORC1, acetylleucine may promote the initiation of autophagy, thereby facilitating the removal of cytotoxic components and reducing neuronal cell death.[8]

2. Reduction of Neuroinflammation:

Neuroinflammation is a critical contributor to the pathology of numerous neurodegenerative diseases. Acetylleucine has demonstrated potent anti-inflammatory properties, primarily by attenuating the activation of microglia, the resident immune cells of the central nervous system.[3][4] It achieves this by downregulating the production of pro-inflammatory cytokines.[3] In mouse models of TBI, NALL treatment has been shown to reduce the expression of inflammatory markers such as NOS2, NLRP3, IL-1β, TNF-α, and IFN-β.[6][9]

3. Stabilization of Neuronal Membranes:

A key proposed mechanism of acetylleucine is its ability to stabilize neuronal cell membranes.[3][10] It is thought to integrate into the lipid bilayer of neurons, thereby enhancing membrane fluidity and stability.[3] This stabilization is crucial for maintaining proper ion channel function, which is essential for the propagation of electrical signals.[3] Electrophysiological studies have shown that acetyl-DL-leucine can normalize the membrane potential of hyperpolarized or depolarized vestibular neurons, a mechanism that may extend to cerebellar neurons.[10][11]

4. Enhancement of Mitochondrial Function and Cellular Metabolism:

Acetylleucine has been shown to improve mitochondrial function and cellular energy production.[3][12] It can correct metabolic dysfunction and enhance the production of adenosine triphosphate (ATP).[12] In a mouse model of Niemann-Pick disease type C (NPC), NALL treatment led to a shift in glucose metabolism, resulting in improved ATP production.[13] This restoration of cellular energetics can mitigate lysosomal dysfunction and reduce the accumulation of toxic metabolites.[12][13]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of acetylleucine has been evaluated in various preclinical models and clinical trials for several neurological disorders. The following tables summarize the key quantitative findings.

Table 1: Clinical Efficacy of N-Acetyl-L-leucine in Niemann-Pick Disease Type C (NPC)

| Study/Trial | Primary Outcome Measure | Treatment Group | Baseline Score (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value | Reference |

| Placebo-Controlled Trial | SARA Total Score | NALL | 15.88 ± 7.50 | -1.97 ± 2.43 | <0.001 | [14] |

| Placebo | 15.68 ± 7.39 | -0.60 ± 2.39 | [14] | |||

| Long-Term Extension Phase | 5-domain NPC-CSS (12 months) | NALL | 11.04 ± 4.70 | -0.32 ± 2.43 | 0.007 | [15] |

| Historical Cohort | - | +1.5 ± 3.1 | [15] | |||